4,7-Dimethoxybenzofuran-5-carbaldehyde
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Overview
Description
4,7-Dimethoxybenzofuran-5-carbaldehyde is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 7 and an aldehyde group at position 5 on the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxybenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-3,4-dimethoxybenzaldehyde with an appropriate reagent to form the benzofuran ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxybenzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,7-Dimethoxybenzofuran-5-carboxylic acid.
Reduction: 4,7-Dimethoxybenzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dimethoxybenzofuran-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxybenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The methoxy groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxybenzofuran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4,7-Dimethoxybenzofuran-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4,7-Dimethoxybenzofuran-5-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
4,7-Dimethoxybenzofuran-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,7-dimethoxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-7(6-12)10(14-2)8-3-4-15-11(8)9/h3-6H,1-2H3 |
InChI Key |
YHWNYTXYYWZTFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=O)OC)C=CO2 |
Origin of Product |
United States |
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